1-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles, which are known for their diverse biological activities. This compound features a unique structure combining a pyrazole ring with a benzodiazole moiety, which may contribute to its potential pharmacological properties.
The compound is synthesized through various chemical reactions involving starting materials such as 1-methyl-1H-pyrazol-4-amine and appropriate benzodiazole derivatives. The specific synthesis methods can vary based on the desired purity and yield.
This compound can be classified under:
The synthesis of 1-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-pyrazol-4-amine typically involves several steps:
The synthesis may require specific conditions such as:
The molecular structure of 1-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-pyrazol-4-amine can be represented by the following details:
Property | Value |
---|---|
Molecular Formula | C11H12N4 |
Molecular Weight | 216.24 g/mol |
IUPAC Name | 1-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-pyrazol-4-amine |
InChI Key | (to be determined) |
Canonical SMILES | (to be determined) |
The structure consists of a pyrazole ring connected to a benzodiazole unit via a methyl linker.
The compound can participate in various chemical reactions, including:
These reactions often require specific conditions:
The mechanism of action for 1-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with biological targets such as enzymes or receptors. The binding affinity and specificity can influence its pharmacological effects, which may include modulation of enzymatic activity or receptor signaling pathways.
The physical properties of the compound include:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
The compound has potential applications in medicinal chemistry due to its structural features that may confer biological activity. It could serve as a lead compound in drug discovery programs targeting various diseases, particularly those related to cancer or neurodegenerative disorders. Research into its efficacy and safety profile is necessary to establish its therapeutic potential.
The synthesis of 1-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-pyrazol-4-amine (C₁₂H₁₃N₅) involves sequential functionalization of two heterocyclic cores: benzimidazole and pyrazole. A representative pathway begins with N-methylation of 2-chloromethylbenzimidazole using methyl iodide under basic conditions, followed by nucleophilic substitution with 1-methyl-1H-pyrazol-4-amine. The latter is commercially available (CAS 69843-13-6) with ≥98% purity and serves as a key building block [3]. Critical challenges include suppressing over-alkylation at the benzimidazole nitrogen and ensuring chemoselective coupling at the pyrazole C4-position. The final step often requires purification via column chromatography to isolate the hybrid compound, typically yielding 40–60% [1] [3].
Palladium-catalyzed cross-coupling and acid/base catalysis are pivotal for forging the benzimidazole-pyrazole linkage:
Cn1cc(N)cn1
) with benzimidazole electrophiles in biphasic solvent systems, improving atom economy [2]. Table 1: Catalytic Methods for Hybrid Synthesis
Catalyst Type | Reaction Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Pd(PPh₃)₄ | DMF, 80°C, Ar atmosphere | 62 | High regioselectivity |
Benzyltriethylammonium chloride | H₂O/CH₂Cl₂, RT | 57 | Simplified workup |
ZnCl₂ | Ethanol, 60°C | 68 | Shorter reaction time |
Achieving regioselectivity at the pyrazole C4-amino group is complicated by the ambident nucleophilicity of pyrazole amines. 1-Methyl-1H-pyrazol-4-amine (InChI: 1S/C4H7N3/c1-7-3-4(5)2-6-7/h2-3H,5H2,1H3
) exhibits preferential reaction at the exocyclic amine (–NH₂) rather than ring nitrogen. This selectivity is leveraged in:
Table 2: Regioselectivity Control Strategies
Method | Conditions | Regioselectivity (C4:N1) | Reference |
---|---|---|---|
Boc Protection | (Boc)₂O, CH₂Cl₂, 0°C | 95:5 | [3] |
Direct Alkylation | K₂CO₃, DMF, 50°C | 80:20 | [6] |
Reductive amination links the benzimidazole aldehyde and pyrazole-4-amine precursors:
Solvent polarity and reaction temperature critically impact hybridization efficiency:
Table 3: Solvent/Temperature Impact on Key Steps
Reaction Step | Optimal Solvent | Optimal Temp (°C) | Yield Gain vs. Baseline |
---|---|---|---|
Nucleophilic Substitution | DMF | 60 | +22% |
Reductive Amination | Ethanol | 25 | +18% |
Cyclization | Toluene | 110 (MW) | +30% |
Comprehensive Compound Data
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3